3-[(2-Aminoethyl)amino]-pentanoic acid
Description
Contextualization within Unnatural Amino Acid and Pentanoic Acid Derivative Chemistry
Unnatural amino acids (UAAs) are amino acids that are not among the 20 canonical proteinogenic amino acids. bitesizebio.com They are powerful tools in chemical biology, used to probe and engineer protein function, create novel bioactive peptides, and develop new biomaterials. nih.govcpcscientific.com The introduction of UAAs can confer unique properties, such as enhanced stability against enzymatic degradation, altered conformational states, and novel chemical functionalities. cpcscientific.com 3-[(2-Aminoethyl)amino]-pentanoic acid is classified as an unnatural β-amino acid, meaning its primary amino group is attached to the beta-carbon (the third carbon atom) of the pentanoic acid backbone. numberanalytics.com This structural feature distinguishes it from the proteinogenic α-amino acids and imparts distinct conformational flexibility. scirp.org
Concurrently, pentanoic acid and its derivatives are significant in various fields, including their use as building blocks for pharmaceuticals and as flavoring agents. atamanchemicals.comfoodb.ca The five-carbon chain of pentanoic acid provides a flexible and lipophilic scaffold that can be readily modified. atamanchemicals.com By combining the features of a β-amino acid with a diamino-functionalized side chain on a pentanoic acid framework, this compound represents a hybrid structure with potential for diverse applications.
Overview of Structural Features Relevant to Research Applications
The structure of this compound contains several key features that make it a molecule of interest for research applications.
β-Amino Acid Backbone: The β-amino acid structure provides a more flexible backbone compared to α-amino acids. Peptides constructed from β-amino acids, known as β-peptides, can form stable secondary structures like helices and sheets and are often resistant to degradation by proteases. scirp.orgwikipedia.org
Diamino Functionality: The presence of two amine groups—one on the pentanoic acid backbone and one on the ethyl side chain—makes it a diamino acid. wikipedia.org This feature allows for multiple points of chemical modification and suggests potential as a metal-chelating agent, similar to other diamino-containing molecules. peptide.com
Chiral Center: The carbon at the 3-position is a chiral center, meaning the compound can exist as two distinct enantiomers. This is a critical feature in biological systems, where stereochemistry often dictates molecular recognition and activity. guidechem.com
Carboxylic Acid Group: The terminal carboxylic acid provides a site for amide bond formation, allowing for its incorporation into peptide chains or conjugation to other molecules. atamanchemicals.com
| Property | Value |
|---|---|
| Molecular Formula | C7H16N2O2 |
| Molecular Weight | 160.22 g/mol |
| IUPAC Name | 3-[(2-aminoethyl)amino]pentanoic acid |
| CAS Number | 762219-81-8 |
| Topological Polar Surface Area | 75.4 Ų |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
Current Research Landscape and Academic Significance
The current body of published research focusing specifically on this compound is limited. Its presence is noted primarily in chemical supplier catalogs and compound databases. sigmaaldrich.comsigmaaldrich.com However, the academic significance of the compound can be inferred from the extensive research on related structures.
The synthesis and application of novel β-amino acids and diamino acids are active areas of investigation. chiroblock.comnih.gov For instance, derivatives of 3-aminopropanoic acid have been synthesized and evaluated for antimicrobial activity. nih.gov Furthermore, diamino acids are recognized as important building blocks for peptide nucleic acids (PNAs), which are synthetic mimics of DNA and RNA. wikipedia.orgnih.gov The unique arrangement of functional groups in this compound makes it a novel building block for creating peptidomimetics, compounds that mimic the structure and function of peptides but with improved stability or activity. cpcscientific.com Its potential to act as a ligand for metal ions or as a monomer for novel polymers remains an area ripe for exploration.
Research Gaps and Future Directions in Compound Exploration
The scarcity of dedicated studies on this compound highlights significant research gaps and points toward clear future directions.
Stereoselective Synthesis: A primary hurdle is the development of efficient and stereoselective synthetic routes to obtain the pure enantiomers of the compound. chiroblock.com Access to enantiomerically pure forms is crucial for evaluating its biological activity and for its application as a chiral building block. guidechem.com
Characterization: Comprehensive characterization of its physicochemical properties, including pKa values, solubility, and conformational preferences, is needed. Techniques like NMR spectroscopy and circular dichroism would be essential to understand its structural dynamics. acs.org
Applications in Peptidomimetics: Future research should explore its incorporation into peptide sequences to study the resulting structural and functional changes. Its impact on peptide stability, receptor binding, and cellular uptake would be of particular interest.
Coordination Chemistry: The diamino acid structure suggests a strong potential for metal ion chelation. peptide.com Investigating its coordination chemistry with various metal ions could lead to the development of new catalysts, contrast agents for medical imaging, or metal-sequestering agents.
Polymer and Materials Science: Its use as a monomer for the synthesis of novel polyamides or other polymers could yield materials with unique properties, such as defined secondary structures or functional side chains capable of further modification. wikipedia.org
Biological Screening: A broad screening of the compound for various biological activities, from antimicrobial to receptor modulation, is warranted to uncover any potential therapeutic applications. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C7H16N2O2 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-(2-aminoethylamino)pentanoic acid |
InChI |
InChI=1S/C7H16N2O2/c1-2-6(5-7(10)11)9-4-3-8/h6,9H,2-5,8H2,1H3,(H,10,11) |
InChI Key |
HADGAQQBHCLQLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)O)NCCN |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 3 2 Aminoethyl Amino Pentanoic Acid and Its Research Analogues
Conventional Solution-Phase Organic Synthesis Routes
Solution-phase synthesis remains a cornerstone for the production of complex molecules, offering flexibility in reaction conditions and scale. The synthesis of β-amino acids in solution can be achieved through various established methods, including the Arndt-Eistert synthesis, which homologates an α-amino acid into a β-amino acid. wikipedia.org Other notable approaches include Mannich-type reactions and Michael additions, which are effective for forming the characteristic carbon skeleton of β-amino acids. organic-chemistry.orgnih.gov
The formation of an amide (or peptide) bond is one of the most fundamental reactions in organic chemistry, particularly in the context of amino acids. nih.gov When incorporating an amino acid like 3-[(2-Aminoethyl)amino]-pentanoic acid into a larger molecule, such as a peptidomimetic, efficient amide bond formation is critical.
A variety of coupling reagents have been developed to facilitate this reaction, which typically involves the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. khanacademy.orgekb.eg Common "classical" coupling reagents are often carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), which act as dehydrating agents. khanacademy.org More advanced reagents, often based on phosphonium (B103445) or uronium salts, have been developed to improve yields, reduce side reactions, and minimize racemization. nih.gov
Enzymatic approaches, utilizing enzymes like lipases or engineered ligases, represent a greener alternative for amide bond formation. rsc.org These biocatalysts can operate under mild conditions and often exhibit high chemo- and enantioselectivity. rsc.org For instance, some lipases can catalyze direct amidation by first forming an ester intermediate in situ, which then undergoes aminolysis. rsc.org
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example(s) | Key Features |
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used, act as dehydrating agents; byproduct removal can be an issue. khanacademy.org |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP | High coupling efficiency, fast reaction times, but can be expensive. |
| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Highly effective for sterically hindered amino acids; low racemization. nih.govnih.gov |
| Other | T3P (Propylphosphonic Anhydride), CDI (Carbonyldiimidazole) | T3P is noted for its high reactivity and clean byproducts; CDI is a milder reagent. nih.gov |
The target molecule, this compound, possesses a chiral center at the C3 position. Controlling the stereochemistry at this center is paramount, as different stereoisomers can exhibit vastly different biological activities. The synthesis of β-amino acids can generate up to four possible diastereoisomers for a given side chain, making stereocontrol a critical challenge. nih.gov
Several powerful strategies have been developed for the stereoselective synthesis of β-amino acid analogues:
Asymmetric Conjugate Addition: This approach often involves the addition of a nitrogen nucleophile to an α,β-unsaturated ester in the presence of a chiral catalyst. chiroblock.com This method is highly atom-economical and can provide access to enantiomerically enriched products. chiroblock.com
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. For example, chiral pyrimidinone auxiliaries have been used to synthesize enantiomerically pure β-amino acids via Heck reactions. orgsyn.org
Diastereoselective Michael Additions: The Michael addition of chiral iminolactones to nitroalkenes has been shown to proceed with excellent diastereoselectivity, providing a reliable route to β-substituted-α,γ-diaminobutyric acids, which are structurally related to the target compound. nih.gov
Enzymatic Resolutions: Biocatalytic methods can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of stereoisomers.
Table 2: Overview of Stereoselective Synthesis Techniques for β-Amino Acid Analogues
| Technique | Description | Example Application |
| Asymmetric Conjugate Addition | A chiral catalyst directs the addition of a nucleophile to an unsaturated system, creating a new stereocenter with high enantioselectivity. | Synthesis of β²-amino acids using organometallic reagents and a chiral catalyst. chiroblock.com |
| Chiral Auxiliary-Mediated Synthesis | A recoverable chiral molecule is attached to the substrate to control the stereochemical course of subsequent transformations. | Use of a 2-tert-butyl-pyrimidinone auxiliary to synthesize various enantiomerically pure β-amino acids. orgsyn.org |
| Diastereoselective Michael Addition | A substrate with a pre-existing stereocenter undergoes a Michael addition, where the existing chirality influences the formation of a new stereocenter. | Addition of chiral iminolactones to nitroalkenes to create products with multiple chiral centers. nih.gov |
| Stereospecific Rearrangements | An existing stereocenter is transformed into a new one in a predictable manner, such as through a selenium-mediated conversion of propargylic alcohols. | Synthesis of (R)-3-Aminotetradecanoic acid from an enantioenriched propargylic alcohol. researchgate.net |
The synthesis of this compound necessitates a series of functional group transformations to build the final structure from simpler precursors. solubilityofthings.com These transformations are the tools chemists use to modify a molecule's scaffold and introduce desired chemical properties. solubilityofthings.comorganic-chemistry.org
A plausible synthetic pathway could involve:
Formation of the Carbon Skeleton: Starting with a derivative of pentanoic acid, such as a β-keto ester.
Introduction of the Amino Group: The primary amino group at the C3 position could be introduced via reductive amination of the corresponding ketone. Alternatively, a nitro group could be introduced and subsequently reduced to an amine. labxchange.org
Installation of the Side Chain: The (2-aminoethyl)amino side chain would likely be installed by reacting the C3-amino group with a protected and activated two-carbon unit, such as N-(2-bromoethyl)phthalimide, followed by deprotection of the terminal amine.
Protection and Deprotection: Throughout the synthesis, the amino and carboxylic acid functional groups must be selectively protected and deprotected to prevent unwanted side reactions. ekb.egekb.eg For example, the carboxylic acid might be converted to an ester, and the amino groups protected with Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) groups.
Derivatization of the final compound or its intermediates allows for the creation of analogues for research. For instance, the terminal primary amine of the side chain or the main chain's carboxylic acid could be acylated or alkylated to explore structure-activity relationships. researchgate.net
Solid-Phase Synthesis Applications
Solid-phase synthesis, particularly solid-phase peptide synthesis (SPPS), has revolutionized the way peptides and related molecules are made. sigmaaldrich.com This technique, where the growing molecule is attached to an insoluble polymer resin, simplifies purification by allowing excess reagents and byproducts to be washed away after each step. sigmaaldrich.comacs.org This approach is particularly well-suited for incorporating unnatural amino acids like this compound into peptide chains. cpcscientific.com
The incorporation of unnatural amino acids, including β-amino acids, into peptides is a powerful strategy to create peptidomimetics with enhanced properties, such as resistance to enzymatic degradation. nih.govcpcscientific.comacs.org Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistries are standard SPPS strategies that can be adapted for this purpose. sigmaaldrich.com
The protected building block, for example, Fmoc-3-[(2-N-Boc-aminoethyl)amino]-pentanoic acid, would be synthesized first in solution and then used in a standard SPPS cycle. However, the coupling of sterically hindered or conformationally constrained unnatural amino acids can be challenging and may require optimized conditions, such as stronger coupling reagents, higher temperatures, or longer reaction times, to ensure the reaction goes to completion. pitt.edu Inefficient coupling can lead to deletion sequences, creating a complex mixture of products that is difficult to purify. pitt.edu
Table 3: Comparison of Fmoc and Boc Solid-Phase Peptide Synthesis (SPPS) Strategies
| Feature | Fmoc Strategy | Boc Strategy |
| N-α-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Deprotection Condition | Mild base (e.g., 20% piperidine (B6355638) in DMF) | Strong acid (e.g., trifluoroacetic acid, TFA) |
| Side-Chain Protection | Acid-labile groups (e.g., Boc, tBu) | Groups stable to strong acid but cleaved by very strong acid (e.g., HF) |
| Final Cleavage | Strong acid (e.g., TFA with scavengers) | Very strong acid (e.g., liquid HF) |
| Advantages | Milder deprotection conditions, compatible with a wider range of linkers and side-chain functionalities. sigmaaldrich.com | Historically well-established, can be advantageous for certain complex sequences. |
| Disadvantages | Potential for diketopiperazine formation at the dipeptide stage. sigmaaldrich.com | Requires specialized, hazardous equipment (HF apparatus); repeated acid exposure can degrade the resin and peptide. |
To accelerate drug discovery and materials science research, chemists often need to synthesize and screen large numbers of related compounds in a process known as high-throughput screening. biosyn.com Automated synthesis platforms are essential for creating these compound libraries efficiently. creative-peptides.com
Automated peptide synthesizers can perform SPPS on multiple peptides in parallel, allowing for the rapid creation of a library where, for example, the amino acids surrounding the unnatural residue are varied. nih.gov Advanced techniques like split-and-pool synthesis can generate millions of unique peptide sequences in a single process. nih.gov
More recently, automated flow synthesis has emerged as a powerful tool for creating libraries. chemrxiv.org In a flow system, reagents are pumped through a reactor containing the solid-phase resin, allowing for precise control over reaction time and temperature and enabling extremely fast synthesis cycles. nih.govchemrxiv.org Such systems can be used to generate diverse libraries of molecules based on the scaffold of this compound, facilitating the rapid optimization of desired properties. nih.gov
Biocatalytic and Enzymatic Synthesis Approaches
The synthesis of β-amino acids, such as this compound, and their analogues is increasingly benefiting from biocatalysis. Enzymes provide an avenue for highly stereoselective synthesis, which is often a major hurdle in conventional organic chemistry. nih.gov The use of biocatalysts can lead to the production of enantiomerically pure compounds, which are crucial for pharmaceutical applications. nih.govresearchgate.net Various enzymatic strategies have been developed that focus on either the resolution of racemic mixtures or the direct asymmetric synthesis from prochiral precursors. nih.gov
Enzyme-Mediated Amine Introduction and Modification
The introduction of an amino group is a critical step in the synthesis of amino acids. Several classes of enzymes have been harnessed to achieve this transformation with high efficiency and stereoselectivity.
Transaminases (TAs): Also known as aminotransferases, these pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes are highly effective for synthesizing optically pure β-amino acids. nih.gov They catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. nih.govmdpi.com Transaminases can be employed in two primary ways: the kinetic resolution of a racemic β-amino acid, where one enantiomer is selectively converted, or the asymmetric synthesis from a prochiral β-keto acid or ester, which can theoretically achieve a 100% yield of the desired chiral amine. nih.govresearchgate.net The latter approach, however, can be complicated by the instability of β-keto acid substrates, which are prone to decarboxylation. nih.govresearchgate.net
Hydrolases (Lipases, Acylases, Proteases): Hydrolases are widely used for the kinetic resolution of racemic β-amino acids. nih.gov This strategy involves the enantioselective hydrolysis of a racemic N-acyl-β-amino acid, often catalyzed by an aminoacylase, or the enantioselective N-acylation of a racemic β-amino ester, frequently using a lipase (B570770) like Candida antarctica lipase A (CAL-A). researchgate.net While effective and industrially applied for certain products, kinetic resolutions are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. nih.gov
Nitrile-Converting Enzymes: The biocatalytic hydrolysis of β-aminonitriles presents another route to β-amino acids. researchgate.net This can be accomplished through a single-step conversion using a nitrilase or a two-step cascade reaction involving a nitrile hydratase followed by an amidase. researchgate.net Bacteria from the Rhodococcus genus, for instance, have been successfully used in the synthesis of both β²- and β³-amino acids via this method. researchgate.net
Amine Dehydrogenases (AmDHs) and Imine Reductases (IREDs): These enzymes are utilized in reductive amination processes to produce chiral amines from ketone precursors. researchgate.netnih.gov AmDHs and IREDs catalyze the asymmetric reduction of an imine intermediate, which is formed from the condensation of a ketone and an amine. mdpi.comnih.gov This approach has proven valuable for creating N-functionalized amino acids, which are important building blocks for many bioactive molecules. nih.gov
Table 1: Key Enzyme Classes in the Synthesis of β-Amino Acid Analogues
| Enzyme Class | Reaction Type | Application in Synthesis | Key Advantages |
|---|---|---|---|
| Transaminases (TAs) | Asymmetric amine transfer | Asymmetric synthesis from β-keto esters; Kinetic resolution of racemic β-amino acids. nih.gov | High enantioselectivity; Potential for 100% theoretical yield in asymmetric synthesis. nih.gov |
| Hydrolases (e.g., Lipases, Acylases) | Enantioselective hydrolysis/acylation | Kinetic resolution of racemic N-acyl β-amino acids or β-amino esters. nih.govresearchgate.net | Well-established and robust for resolution. |
| Nitrile-Converting Enzymes (e.g., Nitrilases) | Nitrile hydrolysis | Conversion of β-aminonitriles to the corresponding β-amino acids. researchgate.net | Accesses β-amino acids from readily synthesized nitrile precursors. researchgate.net |
| Amine Dehydrogenases (AmDHs) / Imine Reductases (IREDs) | Reductive amination | Asymmetric synthesis of primary, secondary, and tertiary amines from ketones. researchgate.netpressbooks.pub | Direct synthesis of complex and N-functionalized amines. nih.gov |
Biosynthesis of Related Amino Acid Structures
Nature possesses a vast and diverse arsenal (B13267) of biosynthetic pathways for producing non-proteinogenic amino acids (npAAs), a category that includes β-amino acid structures. frontiersin.orgacs.org These natural strategies provide a blueprint for developing novel biocatalytic systems.
Most naturally occurring β-amino acids are derived from proteinogenic α-amino acids through various enzymatic transformations. rsc.org Key mechanisms include:
Amino Group Rearrangement: Aminomutase enzymes catalyze the intramolecular migration of an amino group from the α- to the β-position of an amino acid. rsc.org For example, L-leucine 2,3-aminomutase generates (R)-β-leucine through this type of rearrangement. rsc.org
Decarboxylation and Addition Reactions: Some pathways involve the decarboxylation of precursors like aspartate, followed by addition reactions to form the β-amino acid scaffold. rsc.orgnih.gov
Transamination of Polyketide Intermediates: In some microbial biosynthetic pathways, β-amino acids are formed de novo via the transamination of a β-keto acyl intermediate generated during polyketide synthesis. rsc.org
The field of synthetic biology aims to harness and re-engineer these natural pathways. frontiersin.org By introducing and optimizing heterologous genes in microbial hosts like Escherichia coli, it is possible to construct novel metabolic routes for the production of specific npAAs. frontiersin.orgmdpi.com This approach holds promise for creating customized amino acids that can be incorporated into peptides and other bioactive molecules, potentially enhancing their stability and function. frontiersin.orgnih.gov
Table 2: Examples of Enzymes in the Biosynthesis of Non-Proteinogenic Amino Acids (npAAs)
| Enzyme | Function | Natural Product Context | Potential Application |
|---|---|---|---|
| Aminomutases (e.g., β-Lysine 5,6-aminomutase) | Catalyze intramolecular amino group migration. rsc.org | Biosynthesis of various β- and γ-amino acids. rsc.org | Engineering pathways to produce specific β-amino acid isomers. |
| Threonine Aldolases (TAs) | Catalyze reversible retro-aldol cleavage of threonine. researchgate.net | Primary metabolism and secondary metabolite synthesis. researchgate.net | Used in reverse for the stereoselective synthesis of β-hydroxy-α-amino acids. researchgate.netnih.gov |
| Decarboxylases (e.g., UstD) | Perform decarboxylative aldol (B89426) addition. nih.gov | Biosynthesis of γ-hydroxy amino acids in fungal natural products. nih.gov | Engineered for the synthesis of various non-standard amino acids on a gram scale. nih.gov |
| Ammonia Lyases | Catalyze the elimination or addition of ammonia. rsc.org | Aspartate and phenylalanine metabolism. rsc.org | Engineered to stereoselectively produce various β-amino acids from α,β-unsaturated dicarboxylates. rsc.org |
Challenges and Innovations in Scalable Synthesis for Research
Despite the promise of biocatalysis, scaling up the synthesis of novel amino acid analogues like this compound for research and development presents significant hurdles. The demand for gram-scale quantities to support drug discovery and materials science necessitates overcoming both fundamental and practical challenges. nih.govpharmiweb.com
Key Challenges:
Low Catalyst Efficiency and Stability: Many wild-type enzymes exhibit low activity towards non-native substrates, have limited stability under process conditions, or are inhibited by high concentrations of substrate or product. researchgate.net
Substrate-Related Issues: The substrates themselves can be problematic. For example, β-keto acids used in transaminase reactions are often unstable and decarboxylate in aqueous solutions. researchgate.net Other substrates may have poor solubility in the aqueous media preferred for biocatalysis. nih.gov
Downstream Processing: The purification of highly polar amino acid products from complex aqueous reaction mixtures can be difficult and costly. Furthermore, in the context of peptide synthesis, the incorporation of β-amino acids can lead to on-resin aggregation during solid-phase peptide synthesis (SPPS), resulting in low yields and truncated sequences. nih.gov
Economic Viability: The high cost of purified enzymes and cofactors can make biocatalytic processes economically unfeasible, especially in the early stages of research. nih.gov
Recent Innovations: To address these challenges, researchers have developed several innovative strategies to make the synthesis of non-standard amino acids more practical and scalable.
Directed Evolution and Enzyme Engineering: This powerful technique involves iteratively mutating an enzyme's gene and screening for variants with improved properties such as higher activity, enhanced stability, or altered substrate specificity. nih.gov For example, a transaminase was engineered through 27 mutations to enable the efficient, large-scale manufacturing of the antidiabetic drug sitagliptin (B1680988). mdpi.com
Process and Reaction Engineering: Optimizing reaction conditions is crucial for scalability. This includes developing high-throughput screening methods to quickly find new biocatalysts, using organic co-solvents to improve substrate solubility, and designing multi-enzyme cascade reactions where the product of one step is the substrate for the next, minimizing intermediate purification. nih.govmdpi.com
Scalable Synthesis Demonstrations: There is a growing number of reports demonstrating that these innovative approaches can successfully deliver complex amino acids on a preparative, gram-scale. nih.govnih.govacs.org For instance, an engineered decarboxylative aldolase (B8822740) (UstD) was used in a whole-cell format to produce over a gram of a γ-hydroxy amino acid with high stereoselectivity. nih.gov
Table 3: Challenges and Innovations in Scalable Synthesis
| Challenge | Innovative Solution(s) | Example |
|---|---|---|
| Low enzyme activity/stability | Directed evolution; Computationally-guided enzyme engineering. mdpi.comnih.gov | An evolved transaminase with 27 mutations was used to produce sitagliptin in 92% yield. mdpi.com |
| Cost of purified enzymes and cofactors | Whole-cell biocatalysis; Development of cofactor regeneration systems. nih.govnih.gov | An engineered E. coli whole-cell catalyst expressing the enzyme ObiH was used for gram-scale synthesis. researchgate.netnih.gov |
| Substrate instability or insolubility | Use of stable substrate analogues (e.g., β-keto esters); Addition of organic co-solvents (e.g., DMSO). mdpi.comresearchgate.net | The synthesis of sitagliptin was performed in 50% DMSO to accommodate a 200 g/L substrate concentration. mdpi.com |
| Difficult purification / On-resin aggregation | Crystallization-induced resolution; Development of novel purification techniques (e.g., specialized chromatography). researchgate.netnih.gov | Diastereoselective crystallization is sometimes used to isolate the desired product from a mixture. researchgate.net |
Iii. Advanced Analytical Techniques for Structural Elucidation and Purity Assessment
Spectroscopic Characterization Methodologies3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy3.1.1.1. Proton (¹H) NMR for Structural Connectivity
No experimental data available. 3.1.1.2. Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation
No experimental data available. 3.1.1.3. Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment
No experimental data available.
Mass Spectrometry (MS)3.1.2.1. High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
No experimental data available.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Purity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, amino acids like 3-[(2-Aminoethyl)amino]-pentanoic acid are non-volatile due to their zwitterionic nature and strong intermolecular hydrogen bonding. Therefore, a crucial derivatization step is required to convert the polar functional groups (-COOH, -NH2, -NH-) into less polar, more volatile moieties suitable for GC analysis. nih.gov
The derivatization process typically targets the active hydrogens on the carboxyl and amino groups. Common approaches include silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or acylation followed by esterification. nih.gov For instance, a two-step derivatization can be employed, such as using propyl chloroformate, which reacts with the amino and carboxyl groups directly in an aqueous sample. nih.gov This allows for the automated analysis of a wide range of amino acids. nih.gov
Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the capillary column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for the compound. This allows for unambiguous identification and quantification. The high sensitivity of GC-MS also enables the detection and identification of trace-level impurities, providing a detailed purity profile. acs.org
Table 1: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Description/Value | Rationale/Reference |
|---|---|---|
| Derivatization Agent | Propyl chloroformate or N(O,S)-isobutyloxycarbonyl (isoBOC) followed by silylation (e.g., TBDMS) | Converts non-volatile amino acid into a volatile derivative suitable for GC. nih.govnih.gov |
| GC Column | DB-5 or DB-17 capillary column (30 m x 0.25 mm, 0.25 µm film thickness) | Provides good resolution for a wide range of derivatized amino acids. nih.gov |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | Inert gas standard for GC-MS applications. |
| Oven Temperature Program | Initial 110°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min | A temperature gradient is essential for separating compounds with different boiling points. |
| Ionization Mode | Electron Impact (EI) at 70 eV or Positive Chemical Ionization (PCI) | EI provides reproducible fragmentation patterns for library matching. PCI can preserve the molecular ion. acs.org |
| MS Detection | Scan mode (e.g., m/z 50-650) for identification; Selected Ion Monitoring (SIM) for quantification | Scan mode provides full mass spectra, while SIM offers higher sensitivity for target analytes. |
Vibrational Spectroscopy
Vibrational spectroscopy techniques are non-destructive methods that provide detailed information about the molecular structure and functional groups present in a sample.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. In the solid state, amino acids like this compound exist as zwitterions, where the carboxylic acid group is deprotonated (-COO⁻) and the amino groups are protonated (-NH₂⁺- and -NH₃⁺). yildiz.edu.trnih.gov This zwitterionic structure gives rise to a characteristic FT-IR spectrum.
The spectrum would be expected to show a very broad and strong absorption band in the 2000-3500 cm⁻¹ region, which is a hallmark of the stretching vibrations of the protonated amine groups involved in strong hydrogen bonding. wjarr.com Instead of the sharp C=O stretch of a carboxylic acid (around 1700-1750 cm⁻¹), the spectrum will display intense bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) at approximately 1630-1550 cm⁻¹ and 1450-1360 cm⁻¹, respectively. yildiz.edu.trresearchgate.net The presence and positions of N-H bending vibrations further confirm the structure.
Table 2: Expected FT-IR Vibrational Frequencies for Solid-State this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Comment/Reference |
|---|---|---|---|
| 3500 - 2000 (broad) | N-H Stretching (νN-H) | -NH₂⁺- and -NH₃⁺ | Characteristic broad absorption due to strong intermolecular hydrogen bonding in zwitterions. wjarr.com |
| 2975 - 2840 | C-H Stretching (νC-H) | -CH₂-, -CH₃ | Asymmetric and symmetric stretching of methylene (B1212753) and methyl groups. wjarr.com |
| 1630 - 1550 | Asymmetric Stretching (νasCOO⁻) | -COO⁻ (Carboxylate) | A key indicator of the deprotonated carboxyl group in a zwitterion. yildiz.edu.trresearchgate.net |
| ~1550 | N-H Bending (δN-H) | -NH₃⁺ | Asymmetric deformation of the ammonium (B1175870) group. |
| 1450 - 1360 | Symmetric Stretching (νsCOO⁻) | -COO⁻ (Carboxylate) | Complements the asymmetric stretch, confirming the carboxylate group. yildiz.edu.tr |
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It relies on the inelastic scattering of monochromatic light (from a laser) by molecules. nih.gov While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly effective for analyzing non-polar bonds and skeletal vibrations within a molecule.
For this compound, Raman spectroscopy can provide valuable insights into the carbon backbone and the conformation of the molecule. nih.govcapes.gov.br The C-H stretching vibrations typically appear as strong bands in the 2800-3000 cm⁻¹ region. wjarr.com The C-C and C-N stretching vibrations would be observed in the fingerprint region (below 1500 cm⁻¹), providing structural information. Because water is a weak Raman scatterer, this technique is well-suited for analyzing samples in aqueous solutions, where the zwitterionic form is also prevalent. nih.gov
Table 3: Predicted Raman Shifts for this compound
| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group | Comment/Reference |
|---|---|---|---|
| 2990 - 2880 | C-H Stretching (νC-H) | -CH₂-, -CH₃ | Typically strong and well-defined peaks in Raman spectra. wjarr.com |
| ~1410 | Symmetric Stretching (νsCOO⁻) | -COO⁻ (Carboxylate) | The symmetric carboxylate stretch is often more prominent in Raman than in IR. researchgate.net |
| 1350 - 1200 | CH₂ Wagging/Twisting | -CH₂- | Provides information about the aliphatic chain conformation. |
| 1100 - 1000 | C-N Stretching (νC-N) | Aliphatic Amines | Useful for confirming the aminoethyl side chain structure. |
| 950 - 800 | C-C Skeletal Stretching | Carbon Backbone | Provides a "fingerprint" of the overall molecular skeleton. nih.gov |
Chromatographic Separation Techniques
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, as well as for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Separation and Purity
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis and purity assessment of non-volatile compounds like amino acids. nih.govcifri.res.in Several HPLC modes can be adapted for this compound.
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode, but it is challenging for very polar compounds that show little retention on non-polar stationary phases (like C18). nih.gov To enhance retention, ion-pairing agents can be added to the mobile phase.
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Since the charge of the target compound is pH-dependent, IEC can be a powerful tool for separation by carefully controlling the pH of the mobile phase.
Detection: As the compound lacks a strong chromophore, UV detection at low wavelengths (~210 nm) may be possible but lacks specificity. sielc.com More commonly, pre-column or post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) is used to create highly fluorescent derivatives, enabling sensitive and specific detection. nih.gov Alternatively, coupling HPLC with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) allows for the analysis of the underivatized compound. sigmaaldrich.com
Table 4: Example HPLC Method for Purity Analysis of this compound
| Parameter | Description/Value | Rationale/Reference |
|---|---|---|
| Mode | Reversed-Phase with Ion-Pairing or Ion-Exchange | Ion-pairing enhances retention of the polar analyte on a C18 column. IEC separates based on charge. nih.govsielc.com |
| Column | C18, 4.6 x 150 mm, 5 µm (for RP) or a suitable ion-exchange column | Standard column for reversed-phase separations. cifri.res.in |
| Mobile Phase A | Aqueous buffer (e.g., 20 mM Potassium Phosphate, pH 6.5) | Controls pH and ionization state of the analyte. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound from the column. |
| Gradient | e.g., 5% to 60% B over 20 minutes | Gradient elution is typically required to separate compounds with varying polarities. nih.gov |
| Detection | Fluorescence (with OPA derivatization) or Mass Spectrometry (LC-MS) | Provides high sensitivity and specificity for amino acids. nih.govsigmaaldrich.com |
Hydrophilic Interaction Liquid Chromatography (HILIC-MS) for Polar Compound Analysis in Complex Mixtures
Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular separation mode that is exceptionally well-suited for highly polar compounds that are poorly retained by RP-HPLC. nih.gov The technique uses a polar stationary phase (such as bare silica (B1680970) or a phase bonded with amide or diol groups) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. chromatographyonline.comobrnutafaza.hr
In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. Analyte retention is based on a partitioning mechanism between the bulk mobile phase and this immobilized aqueous layer. chromatographyonline.com Polar analytes like this compound partition more readily into the aqueous layer and are thus more strongly retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).
When coupled with mass spectrometry (HILIC-MS), this technique offers significant advantages. The high organic content of the mobile phase facilitates efficient desolvation and ionization in the MS source (e.g., electrospray ionization), leading to enhanced signal intensity and sensitivity compared to RP-LC-MS for polar analytes. nih.govnih.gov This makes HILIC-MS an ideal platform for the quantitative analysis of this compound in complex biological matrices. nih.govmdpi.com
Table 5: Typical HILIC-MS Conditions for this compound Analysis
| Parameter | Description/Value | Rationale/Reference |
|---|---|---|
| Column | BEH Amide or BEH HILIC (e.g., 2.1 x 100 mm, 1.7 µm) | Amide-bonded phases provide excellent retention and peak shape for polar compounds. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Acetic Acid | Volatile buffer system compatible with MS detection. |
| Mobile Phase B | Acetonitrile + 0.1% Acetic Acid | The primary organic solvent in the mobile phase. |
| Gradient | Initial 95% B, decrease to 40% B over 10 minutes | A "reversed" gradient compared to RP-HPLC, increasing polarity to elute analytes. chromatographyonline.com |
| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for analytical HILIC columns. |
| MS Ionization | Positive Electrospray Ionization (ESI+) | The amino groups are readily protonated, leading to a strong signal in positive mode. |
X-ray Crystallography for Absolute Stereochemical Determination
X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. This technique is indispensable for establishing the stereochemistry of complex molecules such as this compound. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide a detailed electron density map, from which the precise location of each atom in the crystal lattice can be determined.
For a molecule with multiple chiral centers, such as this compound, X-ray crystallography can elucidate the relative and absolute stereochemistry. The absolute configuration is typically determined using anomalous dispersion, where the scattering factor of an atom is sensitive to the X-ray wavelength near an absorption edge. This effect allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer).
Detailed research findings on the specific crystal structure of this compound are not publicly available in the searched literature. While the principles of X-ray crystallography are well-established for amino acids and related compounds nih.govwikipedia.orgnasa.govpan.pl, specific crystallographic data such as unit cell parameters, space group, and atomic coordinates for this particular compound have not been reported in the reviewed sources.
In a typical X-ray crystallographic analysis of a similar organic molecule, the following data would be determined and presented:
Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative as specific data for the compound was not found in the searched literature.)
| Parameter | Value |
| Empirical Formula | C₇H₁₆N₂O₂ |
| Formula Weight | 160.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| Absorption Coefficient (mm⁻¹) | Value |
| F(000) | Value |
| Crystal Size (mm³) | Value |
| θ range for data collection (°) | Value |
| Index ranges | Value |
| Reflections collected | Value |
| Independent reflections | Value |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2σ(I)] | Value |
| R indices (all data) | Value |
| Absolute structure parameter | Value |
The refinement of the crystal structure would provide precise bond lengths and angles, confirming the connectivity and conformation of the molecule. For instance, it would definitively establish the stereochemical configuration at the chiral carbon atom of the pentanoic acid backbone. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding networks involving the amino and carboxylic acid functional groups, which are crucial for understanding the solid-state properties of the compound.
Iv. Theoretical and Computational Investigations of 3 2 Aminoethyl Amino Pentanoic Acid
Quantum Chemical Modeling and Electronic Structure Theory
Quantum chemical modeling uses the principles of quantum mechanics to predict the properties of molecules. These methods are fundamental for exploring the intrinsic characteristics of a molecule in the absence of environmental effects (gas phase) or with the inclusion of solvent models.
Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net For 3-[(2-Aminoethyl)amino]-pentanoic acid, which has several rotatable bonds, multiple conformations (different spatial arrangements of the same molecule) can exist.
DFT calculations would be employed to perform a conformational search, identifying various low-energy structures. scirp.org Each of these structures corresponds to a minimum on the potential energy surface. The calculations would yield precise data on bond lengths, bond angles, and dihedral angles for each stable conformer. By comparing the calculated energies of these conformers, researchers could predict the most likely shapes the molecule would adopt.
While specific DFT studies on this compound are not found in the literature, studies on similar substituted carboxylic acids and β-amino acids routinely use DFT with basis sets like 6-31+G(d) or higher to achieve accurate geometric parameters. scirp.orgbiointerfaceresearch.com
Table 4.1.1: Hypothetical Data Table for Optimized Geometry of this compound Specific calculated data for this molecule is not available in the reviewed literature. The table below is a representative example of how such data would be presented.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Example) |
|---|---|---|---|---|
| Bond Length | C1 | C2 | 1.54 Å | |
| Bond Angle | C1 | C2 | C3 | 109.5° |
Molecular Orbital Analysis (HOMO-LUMO Energy Gap, Charge Distributions)
Molecular orbital (MO) theory describes the behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. mdpi.com The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more likely to be reactive. For this compound, MO analysis would reveal the regions of the molecule where these frontier orbitals are located. The HOMO is typically found on the most electron-rich part of the molecule (a potential site for electrophilic attack), while the LUMO is on the most electron-deficient part (a potential site for nucleophilic attack). mdpi.com Furthermore, calculations of charge distribution (e.g., using Natural Bond Orbital analysis) would show how electrons are shared across the molecule, identifying polar and non-polar regions. researchgate.net
Table 4.1.2: Illustrative Table of Molecular Orbital Properties No specific published data exists for this compound. This table illustrates how results would be displayed.
| Parameter | Value (Example) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.0 eV |
Calculation of Electronic Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Indices)
Building on MO analysis, electronic reactivity descriptors provide quantitative measures of a molecule's reactivity. These "conceptual DFT" parameters help predict how a molecule will behave in a chemical reaction. researchgate.net
Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
Electrophilicity Index: This single value quantifies the ability of a molecule to accept electrons, acting as an electrophile.
Chemical Hardness and Softness: Derived from the HOMO-LUMO gap, these terms describe the molecule's resistance to change in its electron distribution.
For this compound, these descriptors would pinpoint which of the nitrogen or oxygen atoms are most likely to act as nucleophiles and which carbon atoms are most susceptible to attack. Although no specific calculations for this molecule are published, the methodology is widely applied to understand the reactivity of complex organic molecules. researchgate.net
Molecular Dynamics Simulations
While quantum mechanics is ideal for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to model the physical movements and interactions of atoms and molecules over time. acs.org MD is essential for understanding how a molecule behaves in a more realistic biological or solution-phase environment. nih.gov
Conformational Sampling and Stability in Various Environments
An MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules (like water) and calculating the forces between all atoms. By simulating their movements over nanoseconds or microseconds, researchers can observe how the molecule folds, unfolds, and flexes. nih.gov
This process, known as conformational sampling, provides a dynamic picture of the molecule's flexibility and reveals the most stable and frequently occurring conformations in a given environment. acs.org Such simulations could show, for example, whether intramolecular hydrogen bonds form between the carboxylic acid group and the amino groups in an aqueous solution, and how stable these structures are over time.
Simulation of Interactions with Solvent Molecules and Biological Mimics
MD simulations excel at detailing the interactions between a solute and its surroundings. For this compound, simulations in a water box would reveal its solvation shell—the arrangement of water molecules around its polar and non-polar groups. nih.gov This is crucial for understanding its solubility and how it presents itself for interaction with other molecules.
Furthermore, MD can simulate the molecule's interaction with biological mimics, such as a lipid bilayer to represent a cell membrane. nih.gov These simulations could predict whether the molecule is likely to permeate or bind to the membrane surface, providing foundational knowledge for its potential biological roles.
In Silico Prediction of Interaction Profiles
In silico interaction profiling encompasses a range of computational techniques designed to predict the binding of a ligand to a protein target. These methods are crucial in the early stages of drug discovery for identifying potential molecular targets and understanding the structural basis of ligand recognition.
Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when bound to a specific protein target. Given the structural features of this compound—a flexible chain with both amine and carboxylic acid groups—it could be hypothesized to interact with various classes of proteins, such as aminotransferases, integrins, or G-protein coupled receptors (GPCRs), where amino acids or their mimics are recognized. nih.govacs.org
A hypothetical docking study of this compound could be performed against the active site of a selected enzyme, for instance, a γ-aminobutyric acid (GABA) aminotransferase. The process would involve generating a 3D model of the compound and then using a docking algorithm to place it within the binding pocket of the enzyme's crystal structure. The results would be scored based on the predicted binding energy, which reflects the stability of the ligand-protein complex.
Key interactions would likely involve the formation of hydrogen bonds between the protonated amines of the ligand and acidic residues (e.g., aspartate, glutamate) in the active site, as well as salt bridges between the carboxylate group of the ligand and basic residues (e.g., lysine (B10760008), arginine). acs.org The flexibility of the pentanoic acid backbone would allow it to adopt a conformation that maximizes these interactions.
Table 1: Hypothetical Docking Results of this compound with a Putative Target Protein
| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |
| Binding Energy (kcal/mol) | -8.5 | Glu245, Asp310, Lys128 |
| Hydrogen Bonds | 4 | Amine groups with Glu245, Asp310 |
| Ionic Interactions | 2 | Carboxylate group with Lys128 |
| van der Waals Contacts | Numerous | Alkyl chain with hydrophobic pocket |
This table is for illustrative purposes only and represents a hypothetical outcome of a docking simulation.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target receptor. mdpi.com A pharmacophore model for a hypothetical receptor of this compound can be generated based on its structure. Such a model would highlight the key features necessary for molecular recognition.
For this compound, a potential pharmacophore model would likely include:
Two hydrogen bond donors (corresponding to the primary and secondary amine groups).
One hydrogen bond acceptor (corresponding to the carboxylic acid group).
A positive ionizable feature (the primary amino group).
A negative ionizable feature (the carboxylate group).
This model could then be used as a 3D query to screen large virtual compound libraries to identify other molecules that share these features and might bind to the same hypothetical target. frontiersin.org This approach is particularly valuable when the 3D structure of the target protein is unknown. mdpi.com
Table 2: Hypothetical Pharmacophore Features for this compound
| Feature Type | Number of Features | Potential Role in Binding |
| Hydrogen Bond Donor | 2 | Interaction with electronegative atoms in the receptor |
| Hydrogen Bond Acceptor | 1 | Interaction with hydrogen bond donors in the receptor |
| Positive Ionizable | 1 | Formation of salt bridges with acidic residues |
| Negative Ionizable | 1 | Formation of salt bridges with basic residues |
This table is for illustrative purposes only and represents a hypothetical pharmacophore model.
Computational Approaches to Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. nih.gov Computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, uses statistical methods to correlate structural or physicochemical properties of a series of compounds with their activities. uobasrah.edu.iqresearchgate.net
While a full QSAR study requires a dataset of multiple compounds with measured activities, we can outline a hypothetical approach for this compound and its analogs. The first step would be to generate a set of virtual analogs by modifying the parent structure—for example, by altering the length of the pentanoic acid chain, substituting the ethylenediamine (B42938) moiety, or adding functional groups.
Next, a wide range of molecular descriptors would be calculated for each analog. These descriptors can be categorized as:
1D: Molecular weight, atom counts.
2D: Topological indices, molecular connectivity.
3D: Molecular shape, volume, surface area.
A statistical model, such as multiple linear regression or a machine learning algorithm, would then be built to create an equation that relates these descriptors to a hypothetical biological activity (e.g., inhibitory concentration). nih.gov Such a model could predict that increasing the lipophilicity of the alkyl chain might enhance membrane permeability, or that the distance between the two amine groups is critical for receptor binding.
Table 3: Hypothetical QSAR Model for Analogs of this compound
| Descriptor | Coefficient | Implication for Activity (Hypothetical) |
| LogP (Lipophilicity) | +0.5 | Increased lipophilicity may lead to higher activity. |
| Molecular Volume | -0.2 | A smaller molecular volume might be preferred for fitting into a binding pocket. |
| Number of Hydrogen Bond Donors | +1.2 | More hydrogen bond donors could significantly increase binding affinity. |
This table is for illustrative purposes only and represents a hypothetical QSAR equation.
These computational investigations, while theoretical, provide a foundational framework for understanding the potential biological role of this compound and offer a roadmap for its future synthesis, testing, and development.
V. Biological Research Applications and Mechanistic Studies of 3 2 Aminoethyl Amino Pentanoic Acid Derivatives
Integration as a Noncanonical Amino Acid (ncAA) in Genetic Code Expansion Systems
The ability to incorporate noncanonical amino acids into proteins at specific sites has revolutionized protein engineering and functional studies. nih.govnih.govnih.govfrontiersin.org This process, known as genetic code expansion, utilizes engineered translational machinery to insert an ncAA in response to a reassigned codon, typically a stop codon like UAG (amber). nih.govaddgene.org Derivatives of 3-[(2-Aminoethyl)amino]-pentanoic acid could be designed to participate in these systems, offering novel functionalities for protein analysis and engineering. nih.govnih.gov
Strategies for Site-Specific Incorporation into Proteins
The site-specific incorporation of an ncAA requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. nih.govfrontiersin.org This pair must function independently of the host cell's endogenous synthetases and tRNAs, ensuring that the ncAA is exclusively charged onto the orthogonal tRNA and incorporated only at the designated codon. frontiersin.org
For a derivative of this compound to be incorporated, several strategies could be employed:
Directed Evolution of aaRS: An orthogonal aaRS, such as the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species, which is known for its substrate promiscuity, could be evolved using laboratory-based directed evolution techniques. frontiersin.org This would create a mutant synthetase that specifically recognizes and activates a suitably modified derivative of this compound.
Codon Reassignment: The most common strategy involves reassigning a stop codon, such as the amber codon (UAG), to encode the ncAA. addgene.orgnih.gov This requires co-expression of the engineered aaRS, the corresponding suppressor tRNA (with an anticodon that recognizes UAG), and the target protein gene containing a UAG codon at the desired insertion site. addgene.org
Alternative Codons: To enable the incorporation of multiple different ncAAs into a single protein, researchers have explored the use of quadruplet codons. nih.gov While often less efficient, this method expands the number of available "blank" codons for ncAA encoding.
To facilitate its use in these systems, the parent compound could be derivatized with a "handle" that is recognizable by the engineered synthetase but does not interfere with its subsequent function within the target protein.
Table 1: Potential Strategies for ncAA Incorporation
| Strategy | Description | Key Components | Common Codon |
|---|---|---|---|
| Nonsense Suppression | A stop codon is repurposed to encode the ncAA. | Orthogonal aaRS/tRNA pair, suppressor tRNA. | UAG (Amber) |
| Frameshift Suppression | A four-base codon (quadruplet) is used to encode the ncAA. | Orthogonal aaRS/tRNA pair, frameshift suppressor tRNA. | e.g., AGGA, UAGA |
| Chemical Acylation | The ncAA is chemically attached to the tRNA in vitro. | Chemically acylated tRNA, cell-free protein synthesis system. | Any codon |
Probing Protein Structure, Folding, and Dynamics through ncAA Mutagenesis
The incorporation of ncAAs provides a powerful tool for investigating protein structure and dynamics with a precision that conventional mutagenesis cannot achieve. nih.govnih.gov The unique structure of this compound, with its flexible ethylenediamine (B42938) side chain, offers several potential applications in this area.
Cross-linking and Distance Constraints: The two amine groups in the side chain could serve as reactive sites for bifunctional cross-linking agents. By incorporating this ncAA at two different locations within a protein or protein complex, the subsequent cross-linking would provide distance constraints, helping to map protein topology and interaction interfaces. nih.gov
Probing Conformational Changes: A derivative of this ncAA could be synthesized with a fluorescent reporter group attached to its side chain. The fluorescence properties of this probe would be sensitive to its local environment, allowing researchers to monitor conformational changes in the protein during folding, binding, or catalysis. nih.gov
Investigating Backbone Contributions: As a β-amino acid, its incorporation into a polypeptide chain would alter the backbone structure, potentially disrupting or modifying secondary structures like α-helices and β-sheets. nih.govacs.orgacs.org This allows for systematic studies on the role of backbone conformation in protein folding and stability. The extended backbone of β-amino acids can influence peptide structure and dynamics. youtube.com
Functional Modulation of Recombinant Proteins via ncAA Introduction
Introducing ncAAs can bestow novel functions upon proteins, effectively turning them into new biomaterials or biocatalysts. nih.govnih.gov The diamino side chain of this compound presents intriguing possibilities for functional modulation.
Metal Chelation and Catalysis: The ethylenediamine moiety is a well-known chelator of metal ions. Incorporating this ncAA could create novel metal-binding sites in proteins, potentially introducing or enhancing catalytic activity. For instance, a strategically placed derivative could form a new active site for redox or hydrolytic chemistry.
Altering Binding Specificity: The introduction of the flexible, positively charged side chain could alter the electrostatic surface of a protein, thereby modifying its interaction with other proteins, nucleic acids, or small molecule substrates. This could be used to enhance binding affinity or change substrate specificity.
Post-Translational Modification Mimicry: The side chain could be further modified to mimic natural post-translational modifications (PTMs). For example, acylation of one of the amino groups could create a mimic of acetylated lysine (B10760008), allowing for studies on the functional consequences of this important regulatory PTM. libretexts.org
Exploration of Roles in Cellular Metabolism and Signaling Pathways
Amino acids and their derivatives are central players in cellular metabolism, serving not only as building blocks for proteins but also as signaling molecules and metabolic intermediates. youtube.com Given its structure as a derivative of pentanoic acid (a short-chain fatty acid) and a diamine, this compound and its metabolites could potentially interact with and modulate various metabolic and signaling cascades. researchgate.netnih.gov
Investigation of Interactions with Enzymes (e.g., aminoacylases, enzymes in lipid metabolism)
The metabolic fate and enzymatic interactions of a novel amino acid derivative are key to understanding its biological effects.
Aminoacylases: These enzymes typically hydrolyze N-acyl-amino acids. frontiersin.org It is plausible that an N-acylated derivative of this compound could be a substrate or inhibitor for certain aminoacylases. For example, if the primary α-amino group is acylated with a fatty acid, the resulting "lipo-amino acid" could be targeted by hydrolases like fatty acid amide hydrolase (FAAH) or other N-acyl-amino acid hydrolases. mdpi.com Investigating this interaction could reveal pathways for its degradation or its potential to interfere with the metabolism of endogenous N-acyl-amino acids.
Enzymes in Lipid Metabolism: The pentanoic acid backbone suggests a potential link to lipid metabolism. Short- and medium-chain fatty acids are metabolized via different pathways than long-chain fatty acids. Enzymes involved in fatty acid activation (acyl-CoA synthetases) or β-oxidation could potentially recognize and process this compound or its deaminated metabolites. youtube.com Furthermore, some amino acid derivatives have been shown to influence key regulators of lipid metabolism, such as SREBP-1c or PPAR-γ, thereby affecting lipogenesis and fat accumulation. nih.gov Studies could explore whether this compound or its derivatives exert similar regulatory effects.
Table 2: Potential Enzymatic Interactions
| Enzyme Class | Potential Interaction with Derivative | Research Question |
|---|---|---|
| Aminoacylases | Hydrolysis of N-acylated derivative. | Is the N-acylated compound a substrate or inhibitor? |
| Amine Transaminases | Transfer of an amino group from or to the compound. | Can it participate in amino acid synthesis/degradation pathways? mdpi.com |
| Acyl-CoA Synthetases | Activation of the pentanoic acid carboxyl group. | Is the compound a substrate for fatty acid activation enzymes? |
| Fatty Acid Amide Hydrolase (FAAH) | Hydrolysis of a fatty-acylated derivative. | Could it modulate endocannabinoid signaling? mdpi.com |
Modulation of Specific Metabolic Cascades in Cellular Models
By participating in or competing with existing metabolic pathways, derivatives of this compound could modulate cellular processes.
Interference with Amino Acid Metabolism: The presence of a novel diamino acid could interfere with the transport or metabolism of natural amino acids like lysine or ornithine, which also possess two amino groups. nih.gov This could have downstream effects on processes such as the urea (B33335) cycle or polyamine biosynthesis. D-amino acids, for instance, are known to have significant metabolic roles and can sometimes interfere with pathways involving their L-counterparts. nih.gov
Signaling Molecule Precursor: The compound could be a precursor to novel signaling molecules. For example, decarboxylation of the compound would yield a diamine that could have biological activity, analogous to how natural amino acids are precursors to neurotransmitters and other signaling molecules.
Modulation of Energy Metabolism: As a potential substrate for pathways related to fatty acid or amino acid catabolism, the compound could influence cellular energy status. youtube.com Its breakdown could feed into the TCA cycle, affecting ATP production and the availability of biosynthetic precursors. Conversely, its synthesis or modification might consume key metabolites like ATP or Acetyl-CoA, thereby impacting metabolic flux. Studies in cellular models like HepG2 cells are often used to probe the effects of novel amino acid derivatives on glucose and lipid metabolism. nih.gov
Influence on Intracellular Signaling Networks
Amino acids and their derivatives are crucial regulators of cellular signaling, influencing pathways that control cell growth, proliferation, and metabolism. nih.govnih.gov The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a key sensor of amino acid availability, integrating nutritional cues to regulate anabolic and catabolic processes. nih.govencyclopedia.pub The activation of mTORC1 is a complex process that often occurs on the lysosomal surface, initiated by the presence of specific amino acids like leucine (B10760876) and arginine, which are sensed by proteins such as Sestrin1/2 and CASTOR1. nih.gov This activation cascade involves Rag GTPases and the Rheb GTPase, which ultimately lead to the phosphorylation of downstream targets that promote protein synthesis and inhibit autophagy. nih.govmdpi.com
While direct studies on this compound's impact on mTOR signaling are not extensively documented, research on structurally related aminopropanoic acid derivatives offers insights into their potential to modulate key signaling nodes. For instance, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been identified as promising anticancer candidates that target both the epidermal growth factor receptor (EGFR) and sirtuin 2 (SIRT2). mdpi.com SIRT2, a deacetylase, and EGFR, a receptor tyrosine kinase, are both implicated in cancer cell proliferation and survival. mdpi.com The ability of these derivatives to interact with and potentially inhibit both targets suggests a dual-acting mechanism that could overcome resistance to single-target therapies. mdpi.com
In silico docking studies have revealed that these thiazole (B1198619) derivatives can fit into the binding sites of both SIRT2 and EGFR, interacting with key amino acid residues. mdpi.com This dual-targeting capability highlights the potential for aminopropanoic acid scaffolds to be developed into modulators of complex intracellular signaling networks, offering a promising strategy for therapeutic intervention in diseases characterized by dysregulated signaling, such as cancer.
| Compound Derivative | Target(s) | Observed Effect in Research Models |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | EGFR, SIRT2 | Antiproliferative activity in lung cancer cell lines. mdpi.com |
This table presents findings from research on derivatives of aminopropanoic acid, which are structurally related to this compound.
Applications in Cellular and Neuronal Labeling and Tracing Methodologies
The ability to label and trace cells, particularly neurons, is fundamental to understanding complex biological systems like the brain. Historically, radiolabeled amino acids were among the first molecules used for neuronal tracing. uk.comnih.gov These tracers are taken up by neurons and incorporated into proteins, which are then transported along axons, allowing for the mapping of neural circuits. nih.govwikipedia.org This process of axonal transport can be either anterograde (from the cell body to the axon terminal) or retrograde (from the terminal back to the cell body). uk.comwikipedia.org
While the direct use of this compound derivatives as chemical probes is not yet widely reported, the fundamental properties of amino acids make their derivatives attractive candidates for such applications. As building blocks of proteins and key metabolic intermediates, amino acids are readily taken up and processed by cells. By modifying their structure, for instance, by introducing fluorescent tags or reactive handles, it is possible to create probes that can report on specific intracellular events or environments.
For example, fluorescent probes can be designed to investigate changes in enzyme activity or the localization of specific proteins within the cell. A fluorescent probe, 1-aminoanthracene (B165094) (AMA), has been shown to bind within the hydrophobic tunnel of SIRT2 in a substrate-dependent manner, allowing for the study of the enzyme's conformational changes. nih.govnih.gov This highlights the potential of using small molecules, including modified amino acids, to probe the intricacies of protein function.
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions are invaluable for labeling and imaging biomolecules in their natural context. The development of bioorthogonal conjugation strategies often involves incorporating a unique chemical handle into a biomolecule of interest, which can then be selectively reacted with a probe carrying a reporter tag, such as a fluorophore.
Amino acid derivatives can be synthesized to contain such bioorthogonal handles. While specific examples for this compound are not prominent in the literature, the general principle is well-established. For example, amino acids can be modified with azides or alkynes, which can then undergo highly specific click chemistry reactions. These strategies are widely used for labeling proteins and other biomolecules for imaging and detection purposes. The development of such derivatives of this compound could enable its use in advanced cellular imaging and tracing studies.
Mechanistic Research in Antimicrobial and Antineoplastic Contexts
The unique structural features of beta-amino acids and their derivatives have made them a subject of interest in the development of new antimicrobial and anticancer agents. Their altered backbone compared to alpha-amino acids can confer resistance to enzymatic degradation, a desirable property for therapeutic agents. rsc.org
The cell walls of bacteria are essential for their survival and are a primary target for many antibiotics. Beta-amino acid derivatives have been investigated for their ability to interfere with bacterial cell wall synthesis. nih.gov Some antimicrobial peptides incorporate D-amino acids to enhance their stability and efficacy. cdnsciencepub.com The mechanism of action of many antimicrobial peptides involves the disruption of the bacterial cell membrane. cdnsciencepub.comacs.org
Research into β-amino acid derivatives has shown that their antimicrobial activity can be influenced by their structure, such as the nature of their side chains. For example, studies on β²,²-amino acid derivatives have used molecular dynamics simulations to understand their interaction with bacterial membranes. nih.gov These studies suggest that the molecules can insert into the membrane, causing disruption. nih.gov Research on other amino acid derivatives, such as those of 3-[(2-hydroxyphenyl)amino]butanoic acid, has demonstrated activity against bacteria like Staphylococcus aureus and Mycobacterium luteum.
| Derivative Class | Proposed Mechanism of Action | Target Organisms (in research models) |
| β²,²-amino acid derivatives | Membrane disruption | Bacteria nih.gov |
| 3-[(2-hydroxyphenyl)amino]butanoic acid derivatives | Not fully elucidated | Staphylococcus aureus, Mycobacterium luteum |
This table summarizes findings from research on various beta-amino acid derivatives, providing insights into potential mechanisms for derivatives of this compound.
A hallmark of many cancer cells is their altered metabolism, characterized by a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. nih.govmdpi.com This metabolic reprogramming provides cancer cells with the necessary building blocks for rapid proliferation. nih.gov In addition to glucose, cancer cells often exhibit an addiction to certain amino acids, such as glutamine, which they use as an alternative fuel source and for biosynthesis. youtube.comfrontiersin.org
Targeting cancer metabolism has emerged as a promising therapeutic strategy. Small molecules that inhibit key metabolic enzymes can selectively kill cancer cells. For example, 3-bromopyruvate (B3434600) (3-BrPA), an alkylating agent, has been shown to inhibit glycolysis and induce apoptosis in cancer cells by targeting enzymes like hexokinase 2 (HK2). nih.govresearchgate.net
Derivatives of 3-aminopropanoic acid have also been investigated for their anticancer properties. For instance, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated both anticancer and antioxidant activities. nih.gov The phenolic group in these molecules is thought to contribute to their ability to scavenge reactive oxygen species (ROS), which can be beneficial in modulating the oxidative stress often associated with cancer. nih.gov While specific studies on the effect of this compound derivatives on cancer cell metabolism are limited, the existing research on related compounds suggests that this is a promising area for future investigation. The ability to interfere with crucial metabolic pathways, such as glucose utilization and mitochondrial bioenergetics, could provide a powerful mechanism for inhibiting tumor growth. nih.govnih.gov
Investigation of Protein Aggregation Modulation in Model Systems
Following a comprehensive and thorough search of scientific literature and research databases, no specific studies or published data were identified pertaining to the investigation of "this compound" or its direct derivatives in the context of protein aggregation modulation in any model systems. The current body of scientific research does not appear to contain investigations into the effects of this specific compound on protein misfolding, fibril formation, or its potential mechanisms of action in relation to protein aggregation pathologies.
General research into related chemical structures, such as other amino acid derivatives and compounds containing ethylenediamine moieties, has shown that such molecules can, in some instances, influence the aggregation of proteins like amyloid-beta. rsc.orgacs.org These studies often explore how modifications to the backbone or side chains of amino acids can interfere with the beta-sheet formation that is characteristic of amyloid fibrils. rsc.org For example, the introduction of N-methylated groups or unnatural amino acids into peptide sequences has been a strategy to inhibit aggregation. nih.gov Similarly, various small molecules are screened for their ability to stabilize native protein conformations or disrupt the aggregation process. nih.gov
However, without specific experimental data for this compound, any discussion of its potential role in modulating protein aggregation would be purely speculative and fall outside the scope of this scientifically accurate report.
Therefore, no detailed research findings or data tables on the investigation of protein aggregation modulation by this compound derivatives can be presented.
Vi. Future Research Directions and Emerging Paradigms
Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Selectivity
Current synthetic strategies for β-amino acids often involve multi-step processes that can be inefficient. illinois.edu Future research will likely focus on more direct and elegant synthetic routes to 3-[(2-Aminoethyl)amino]-pentanoic acid and its derivatives. Advances in catalysis offer promising avenues, including metal-free, energy-transfer-enabled reactions that can introduce both amine and ester functionalities in a single step. nih.gov
Key areas for development include:
Catalytic Asymmetric Synthesis: The development of chiral catalysts, such as chiral phosphoric acids or novel metal complexes, could enable the enantioselective synthesis of specific stereoisomers of the compound. nih.govrsc.org This is crucial as different stereoisomers are likely to have distinct biological activities. researchgate.net
Biocatalytic Approaches: Leveraging enzymes, such as engineered tryptophan synthase subunits (TrpB), could provide a green and highly selective method for producing β-N-substituted amino acids. nih.gov The use of enzymes like lysine (B10760008) 2,3-aminomutase could also be explored for converting α-amino acid precursors into their β-amino counterparts. google.com
Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, leading to higher yields, purity, and scalability compared to traditional batch methods.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Key Challenges | Relevant Analogy |
|---|---|---|---|
| Asymmetric Organocatalysis | High enantioselectivity, metal-free conditions. | Catalyst loading, substrate scope. | Synthesis of β-amino amides via aza-Cope rearrangement. nih.gov |
| Transition Metal Catalysis | High efficiency, broad functional group tolerance. | Metal contamination, ligand design. | Palladium-catalyzed aminocarbonylation of alkenes. illinois.edu |
| Enzymatic Synthesis | Exceptional selectivity (enantio- and regio-), mild conditions. | Enzyme stability, substrate specificity. | Engineered TrpB for β-substitution. nih.gov |
Advanced Spectroscopic and Imaging Probes Based on the Compound Scaffold
Future research could explore:
Fluorophore Conjugation: Attaching environmentally sensitive fluorophores, such as BODIPY or rhodamine derivatives, to the aminoethylamino moiety. sigmaaldrich.combiorxiv.orgrsc.org The resulting probes could report on local pH, ion concentrations, or binding events through changes in their fluorescence emission or lifetime. upenn.edu
Ratiometric and Turn-On/Off Probes: Designing probes that exhibit a shift in emission wavelength (ratiometric) or a change in fluorescence intensity (turn-on/off) upon interaction with a specific analyte. This approach offers higher sensitivity and reduces artifacts from probe concentration variability. nih.gov
Targeted Imaging: The polyamine-like structure could be exploited to target tissues with high polyamine uptake, such as certain types of cancer, enabling selective imaging. sigmaaldrich.comresearchgate.net
Computational-Aided Design of Highly Specific Biological Modulators
In silico methods are becoming indispensable tools in drug discovery and molecular design. nih.govunipd.it By mimicking the structure of peptides or other biological ligands, derivatives of this compound could be designed to modulate protein-protein interactions (PPIs), which are central to many disease processes. nih.govresearchgate.net
Future computational efforts could focus on:
Peptidomimetic Design: Using the compound as a building block for peptidomimetics. The β-amino acid backbone imparts resistance to enzymatic degradation, a key advantage over natural peptides. researchgate.netnih.govbenthamscience.com Computational docking and molecular dynamics simulations can predict the binding affinity of these peptidomimetics to target proteins. nih.govnih.gov
Pharmacophore Modeling: Identifying the key structural features of the compound that are responsible for potential biological activity and using this model to design more potent and selective derivatives.
Virtual Screening: Screening large virtual libraries of derivatives against biological targets to identify promising lead compounds for synthesis and experimental validation. researchgate.net
Table 2: Illustrative Computational Design Workflow
| Step | Objective | Computational Tool/Method | Expected Outcome |
|---|---|---|---|
| 1. Target Identification | Select a biologically relevant protein target (e.g., enzyme, receptor). | Literature review, pathway analysis. | Validated protein target. |
| 2. Binding Site Analysis | Characterize the ligand-binding pocket of the target. | Protein structure visualization, pocket detection algorithms. | Map of key interaction sites. |
| 3. Scaffold Docking | Predict the binding mode of the core compound scaffold. | Molecular docking software (e.g., AutoDock, Glide). | Ranked binding poses. |
| 4. Library Generation | Create a virtual library of derivatives with diverse side chains. | Combinatorial library generation tools. | A set of virtual compounds. |
| 5. Virtual Screening | Dock the virtual library against the target to predict binding affinity. | High-throughput virtual screening. | A list of hit compounds with high predicted affinity. |
| 6. ADME/Tox Prediction | Evaluate the drug-like properties of the hit compounds. | In silico ADME/Tox prediction models. | Prioritized leads for synthesis. |
Expansion of Applications in Multidisciplinary Biological Systems Research
The versatility of β-amino acids suggests that this compound could find applications across various biological disciplines. hilarispublisher.comhilarispublisher.comresearchgate.netresearchgate.net Their incorporation into peptides can create novel biomaterials and bioactive ligands with enhanced stability and unique structural properties. nih.govbenthamscience.com
Potential research areas include:
Biomaterials: Developing self-assembling peptides containing this compound to form novel hydrogels or nanomaterials for tissue engineering or drug delivery.
Antimicrobial Peptides: Designing peptides that incorporate this compound to mimic the structure of natural antimicrobial peptides but with improved resistance to proteases.
Modulating Protein Folding: Investigating how the incorporation of this unique β-amino acid affects the secondary and tertiary structure of peptides, potentially leading to new ways to control protein folding and function. nih.gov
Integration with Systems Biology Approaches (e.g., Metabolomics and Proteomics for Comprehensive Profiling)
To fully understand the biological effects of any new compound, a systems-level approach is necessary. medium.com Future research should integrate quantitative proteomics and metabolomics to profile the cellular response to treatment with this compound or its derivatives.
This approach would involve:
Quantitative Proteomics: Using techniques like mass spectrometry to measure changes in the abundance of thousands of proteins within a cell or organism after exposure to the compound. This can reveal which cellular pathways are affected. nih.gov
Metabolomics: Analyzing the global changes in small-molecule metabolites to understand the compound's impact on cellular metabolism.
Network Analysis: Applying algorithms like the Systems Biology Triangle to analyze the data from proteomics and metabolomics experiments. nih.gov This can uncover coordinated changes in protein networks and functional modules, providing a deeper understanding of the compound's mechanism of action.
Exploration of Novel Bioconjugation Chemistries Utilizing the Aminoethylamino Moiety
Bioconjugation is the process of covalently linking molecules to enhance their properties for therapeutic or diagnostic purposes. pharmiweb.comnih.gov The two primary amine groups of the aminoethylamino moiety in this compound offer rich possibilities for novel bioconjugation strategies.
Future directions could include:
Site-Specific Conjugation: Developing chemical methods that can selectively target one of the two amines, allowing for the controlled attachment of different molecules, such as drugs and targeting ligands, to the same scaffold.
Linker Development: Using the compound as a novel linker to connect antibodies to cytotoxic drugs in antibody-drug conjugates (ADCs). nih.govrsc.org The spacing and flexibility of the aminoethylamino group could be optimized to ensure efficient drug release at the target site.
Click Chemistry: Modifying the terminal amine with a clickable handle (e.g., an azide (B81097) or alkyne) would allow for easy and efficient conjugation to a wide range of molecules using click chemistry reactions. sigmaaldrich.compharmiweb.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
